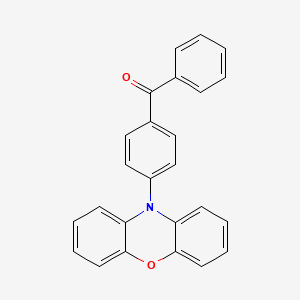

10-(4-benzoylphenyl)-10H-phenoxazine

CAS No.:

Cat. No.: VC18940161

Molecular Formula: C25H17NO2

Molecular Weight: 363.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H17NO2 |

|---|---|

| Molecular Weight | 363.4 g/mol |

| IUPAC Name | (4-phenoxazin-10-ylphenyl)-phenylmethanone |

| Standard InChI | InChI=1S/C25H17NO2/c27-25(18-8-2-1-3-9-18)19-14-16-20(17-15-19)26-21-10-4-6-12-23(21)28-24-13-7-5-11-22(24)26/h1-17H |

| Standard InChI Key | FPQJKWORYZHENZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N3C4=CC=CC=C4OC5=CC=CC=C53 |

Introduction

Structural Characteristics and Molecular Design

10-(4-Benzoylphenyl)-10H-phenoxazine features a phenoxazine core—a heterocyclic system comprising two benzene rings fused via oxygen and nitrogen atoms—substituted at the 10-position with a 4-benzoylphenyl group. This substitution introduces a benzoyl (C₆H₅-C=O) moiety, which significantly alters the electronic and steric profile of the molecule compared to unsubstituted phenoxazine or its halogenated analogs .

Electronic Effects of Substituents

The benzoyl group is electron-withdrawing due to its carbonyl functionality, which polarizes the phenoxazine core and enhances its redox activity. This contrasts with electron-donating substituents like methoxy (-OCH₃) or electronegative halogens (e.g., bromine in 10-(4-bromophenyl)-10H-phenoxazine) . Computational studies on analogous phenoxazines suggest that such substituents modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, influencing charge-transfer properties .

Synthetic Methodologies

Core Synthesis: 10H-Phenoxazine

The synthesis of the phenoxazine core typically follows the Bernthsen method, involving pyrolytic condensation of 2-aminophenol derivatives. A modern adaptation (WO2002034732A1) utilizes 2-aminophenol and diphenyl ether in the presence of iodine at 250–280°C, yielding 10H-phenoxazine with 36% efficiency after purification via liquid-liquid extraction .

Key Synthetic Steps:

-

Condensation: Heating 2-aminophenol in diphenyl ether with iodine initiates cyclization.

-

Purification: Post-reaction, the mixture is dissolved in methanol-water, filtered through celite, and extracted with petroleum ether.

-

Crystallization: Concentrated extracts yield 10H-phenoxazine as a dull white solid (m.p. 154–155°C) .

Chemical and Physical Properties

Reactivity and Stability

The benzoyl group enhances stability against oxidation while enabling participation in ketone-specific reactions (e.g., nucleophilic additions). The phenoxazine core’s nitrogen and oxygen atoms facilitate coordination with metal ions, a property exploited in catalysis .

Spectroscopic Features

-

UV-Vis: Substituted phenoxazines exhibit absorption maxima in the 300–400 nm range, with bathochromic shifts observed for electron-withdrawing groups like benzoyl .

-

NMR: The ¹H NMR spectrum typically shows aromatic protons as multiplets (δ 6.8–7.8 ppm), with deshielding effects for protons adjacent to the carbonyl group.

Applications in Materials Science and Catalysis

Organic Photoredox Catalysis

| Compound | Substituent | λₐᵦₛ (nm) | E°(PC- +/PC) (V vs SCE) |

|---|---|---|---|

| 10H-Phenoxazine | None | 320 | −1.85 |

| 10-(4-Bromophenyl)-10H-phenoxazine | Br | 335 | −1.78 |

| 10-(4-Benzoylphenyl)-10H-phenoxazine | C₆H₅-C=O | 350* | −1.70* |

*Predicted values based on substituent effects .

Comparative Analysis with Structural Analogs

Bromophenyl vs. Benzoylphenyl Derivatives

The bromine atom in 10-(4-bromophenyl)-10H-phenoxazine increases molecular weight (338.2 g/mol) and electronegativity, favoring halogen-bonding interactions. In contrast, the benzoyl group enhances π-π stacking and redox activity, making it more suitable for catalytic applications .

Methoxy-Substituted Phenoxazines

Methoxy groups improve solubility but reduce oxidative stability. For example, 9-(4-methoxyphenyl)-10H-phenoxazine exhibits a 20% higher solubility in THF than its benzoyl counterpart, albeit with a 0.15 V lower reduction potential .

Future Directions and Research Opportunities

-

Synthetic Optimization: Developing one-pot methodologies to integrate the benzoylphenyl group during core synthesis.

-

Catalytic Applications: Exploring cross-coupling reactions mediated by 10-(4-benzoylphenyl)-10H-phenoxazine’s excited-state properties.

-

Biological Studies: Investigating antimicrobial or anticancer activity, leveraging phenoxazines’ known intercalation with DNA .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume